Ethyl 5-(P-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate Ethyl 5-(P-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 351989-80-5
VCID: VC0442416
InChI: InChI=1S/C17H14F3N3O2/c1-3-25-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
SMILES: CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C
Molecular Formula: C17H14F3N3O2
Molecular Weight: 349.31g/mol

Ethyl 5-(P-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate

CAS No.: 351989-80-5

Main Products

VCID: VC0442416

Molecular Formula: C17H14F3N3O2

Molecular Weight: 349.31g/mol

Ethyl 5-(P-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate - 351989-80-5

CAS No. 351989-80-5
Product Name Ethyl 5-(P-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate
Molecular Formula C17H14F3N3O2
Molecular Weight 349.31g/mol
IUPAC Name ethyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C17H14F3N3O2/c1-3-25-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Standard InChIKey KYKWECGLHDOQEI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C
Canonical SMILES CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C
PubChem Compound 874083
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator